molecular formula C18H16ClN3OS B11708733 4-Methoxybenzaldehyde [4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone

4-Methoxybenzaldehyde [4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone

Cat. No.: B11708733
M. Wt: 357.9 g/mol
InChI Key: VWSJEJDKOUDGMB-RGVLZGJSSA-N
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Description

4-Methoxybenzaldehyde [4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone is a chemical compound with the molecular formula C18H16ClN3OS and a molecular weight of 357.865 g/mol . This compound is known for its unique structure, which combines a methoxybenzaldehyde moiety with a thiazolyl hydrazone group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of 4-Methoxybenzaldehyde [4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone typically involves the reaction of 4-methoxybenzaldehyde with 4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl hydrazine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction . The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

4-Methoxybenzaldehyde [4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone can undergo various chemical reactions, including:

Scientific Research Applications

4-Methoxybenzaldehyde [4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxybenzaldehyde [4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used.

Comparison with Similar Compounds

4-Methoxybenzaldehyde [4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone can be compared with other similar compounds, such as:

Properties

Molecular Formula

C18H16ClN3OS

Molecular Weight

357.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]-5-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C18H16ClN3OS/c1-12-17(14-5-7-15(19)8-6-14)21-18(24-12)22-20-11-13-3-9-16(23-2)10-4-13/h3-11H,1-2H3,(H,21,22)/b20-11+

InChI Key

VWSJEJDKOUDGMB-RGVLZGJSSA-N

Isomeric SMILES

CC1=C(N=C(S1)N/N=C/C2=CC=C(C=C2)OC)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=C(N=C(S1)NN=CC2=CC=C(C=C2)OC)C3=CC=C(C=C3)Cl

Origin of Product

United States

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